Indinavir, threo-

Description

Structure

3D Structure

Properties

CAS No. |

360558-79-8 |

|---|---|

Molecular Formula |

C36H47N5O4 |

Molecular Weight |

613.8 g/mol |

IUPAC Name |

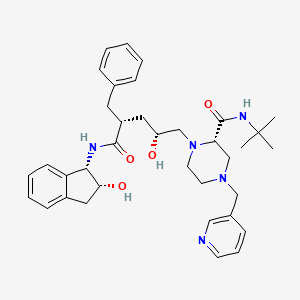

(2S)-1-[(2R,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29-,31+,32-,33+/m1/s1 |

InChI Key |

CBVCZFGXHXORBI-UVMOQAHJSA-N |

SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Indinavir, threo-; Indinavir sulfate specified impurity C [EP]; Threo-indinavir; |

Origin of Product |

United States |

Foundational & Exploratory

This guide details the stereoselective synthesis of the Indinavir core, specifically analyzing the divergence between the active drug (Indinavir Sulfate) and its diastereomeric forms (often referred to as threo or trans-isomers depending on the specific stereocenter ).

The synthesis of Indinavir is a masterclass in asymmetric synthesis, relying on two critical stereochemical nodes: the (1S, 2R)-1-amino-2-indanol chiral auxiliary and the hydroxyethylene isostere core.

Executive Summary & Stereochemical Context

Indinavir (Crixivan) is a pentasubstituted hydroxyethylene isostere. Its efficacy as an HIV-1 protease inhibitor relies on the precise spatial arrangement of its hydroxyl group (mimicking the transition state of peptide hydrolysis) and the rigid amino-indanol backbone.

-

The Drug (Erythro/Cis): Indinavir utilizes (1S, 2R)-1-amino-2-indanol .[1][2] This is the cis isomer. The central hydroxyethylene core typically adopts an anti (erythro-like) relationship in the binding pocket.

-

The Threo-Diastereomer: In the context of Indinavir synthesis, the "threo" diastereomer typically refers to one of two outcomes:

-

The trans-aminoindanol analog: Formed if the amino-indanol synthesis lacks cis-selectivity.

-

The C4-epimer: Formed if the epoxide opening or formation lacks stereocontrol, reversing the configuration at the central hydroxyl group.

-

This guide focuses on the Merck Process , highlighting the specific protocols to synthesize the active core and the mechanistic deviations that generate the threo-diastereomers.

Retrosynthetic Analysis & Pathway Logic

The synthesis disconnects into three major components:

-

The Chiral Amine: (1S, 2R)-1-amino-2-indanol (The stereochemical anchor).[2]

-

The Epoxide Electrophile: A piperazine-linked glycidyl derivative.

-

The Coupling Event: An SN2 opening of the epoxide by the amine.

Pathway Visualization (DOT)

Caption: Stereochemical bifurcation in Indinavir synthesis. The Ritter reaction path ensures the cis-configuration required for the drug, while direct ammonolysis leads to the trans (threo) diastereomer.

Technical Deep Dive: The Stereocontrol Nodes

Node 1: Synthesis of the Amino-Indanol Ligand

The most common source of the "threo" vs. "erythro" distinction lies in the relative stereochemistry of the amino and hydroxyl groups on the indane ring.

Protocol A: The Ritter Reaction (Accessing the Cis-Core)

This is the standard Merck process. It utilizes the Ritter reaction on indene oxide.[6] The mechanism involves the formation of an oxazoline intermediate which, upon hydrolysis, yields the cis-aminoalcohol due to double inversion (or retention via the cyclic intermediate).

-

Epoxidation: Indene is treated with sodium hypochlorite (NaOCl) and a Mn(salen) catalyst (Jacobsen epoxidation) or simply peracetic acid to yield indene oxide.

-

Ritter Opening: The epoxide is opened with acetonitrile in the presence of strong acid (H₂SO₄).

-

Hydrolysis: The resulting acetimidate is hydrolyzed to the cis-aminoindanol.

Protocol B: Direct Ammonolysis (Accessing the Trans-Diastereomer)

To synthesize the threo (trans) diastereomer for comparative studies:

-

Substrate: Start with Indene Oxide.[6]

-

Reagent: Aqueous Ammonia (NH₄OH) or methanolic ammonia.

-

Mechanism: Direct SN2 attack of ammonia on the epoxide carbon.

-

Outcome: Because the epoxide oxygen and the incoming amine are on opposite sides, this yields the trans-1-amino-2-indanol .

Node 2: The Epoxide Coupling (The Hydroxyethylene Core)

The central hydroxyl group of Indinavir is formed by opening a chiral epoxide.

-

Mechanism: The secondary amine of the cis-aminoindanol attacks the terminal carbon of the epoxide.

-

Stereocontrol: This is a stereospecific SN2 reaction. The stereochemistry of the resulting alcohol is determined entirely by the chirality of the starting epoxide.

-

Threo-Formation: If the coupling reaction conditions are too basic or if a Lewis acid is used aggressively, the epoxide may open via an SN1-like pathway (carbocation character), leading to scrambling of the center and formation of the diastereomeric alcohol.

Experimental Protocols

Protocol 1: Synthesis of (1S, 2R)-1-Amino-2-Indanol (Indinavir Core)

Validates the "Cis" configuration.[3]

Reagents: Indene oxide (10.0 g), Acetonitrile (60 mL), H₂SO₄ (conc., 15 mL), Water (50 mL).

-

Setup: Cool a solution of indene oxide in acetonitrile to -10°C.

-

Addition: Dropwise add concentrated H₂SO₄ over 30 minutes, maintaining temperature < 0°C. (Exothermic).

-

Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. The solution will darken.

-

Hydrolysis: Add water (50 mL) and heat to reflux for 3 hours. This hydrolyzes the oxazoline intermediate.[6]

-

Workup: Cool to room temperature. Basify with 50% NaOH to pH 12.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.

-

Resolution: The crude product is racemic cis-aminoindanol. Resolve using L-phenylalanine or tartaric acid derivatives to isolate the (1S, 2R) enantiomer.

-

Yield: Typical yield 45-55% (resolved).

Protocol 2: Synthesis of Trans-1-Amino-2-Indanol (Threo-Diastereomer)

Validates the "Trans" configuration.

Reagents: Indene oxide (5.0 g), Methanolic Ammonia (saturated, 50 mL).

-

Reaction: Dissolve indene oxide in methanolic ammonia in a sealed pressure tube.

-

Heating: Heat to 60°C for 6 hours.

-

Workup: Concentrate the solvent in vacuo.

-

Purification: Recrystallize from Ethanol/Ether.

-

Result: The product is exclusively the trans-isomer due to the anti-addition mechanism.

Protocol 3: Epoxide Coupling (Formation of Indinavir)

Reagents: (1S, 2R)-1-amino-2-indanol (1.0 eq), Piperazine-epoxide intermediate (1.0 eq), Ethanol (solvent).

-

Mixing: Suspend the amino-indanol and the epoxide in absolute ethanol.

-

Reflux: Heat the mixture to reflux (78°C) for 12-15 hours.

-

Monitoring: Monitor by HPLC. The disappearance of the epoxide is quantitative.

-

Crystallization: Cool to room temperature. Indinavir free base often precipitates or can be crystallized by adding water.

Data Presentation: Distinguishing Diastereomers

The following table summarizes the analytical differences expected between the active Indinavir (cis-core) and its threo (trans-core) diastereomer.

| Feature | Indinavir (Cis-Core) | Threo-Diastereomer (Trans-Core) |

| C1-C2 Relationship | Syn (Cis) | Anti (Trans) |

| Coupling Constant (J1,2) | ~5.0 - 6.0 Hz (Typical for cis-indan) | ~7.0 - 8.0 Hz (Typical for trans-indan) |

| Melting Point | 150-153°C (Free base) | Generally higher (due to packing symmetry) |

| HPLC Retention | Elutes later on Chiralcel OD | Elutes earlier (distinct separation) |

| Biological Activity | High (IC50 < 1 nM) | Significantly Reduced (IC50 > 100 nM) |

References

-

Reider, P. J. (1996). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 50(9), 423-426.

-

Senanayake, C. H., et al. (1995).[6] "The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors." Tetrahedron Letters, 36(23), 3993-3996.

-

Dorsey, B. D., et al. (1994). "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor."[7] Journal of Medicinal Chemistry, 37(21), 3443-3451.

-

Askin, D., et al. (1994). "Highly Diastereoselective Reaction of a Chiral, Non-Racemic Amide Enolate with (S)-Glycidyl Tosylate. Synthesis of the Hydroxyethylene Isostere of Indinavir." Journal of Organic Chemistry, 59, 1903.

-

Ghosh, A. K., & Fidanze, S. (2001). "Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene Isosteres." Journal of Organic Chemistry, 66(7), 2161-2168.

Sources

- 1. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemica.com [medchemica.com]

Executive Summary

Indinavir (commercially known as Crixivan) is a highly potent, orally bioavailable human immunodeficiency virus type 1 (HIV-1) protease inhibitor. The core of its pharmacological efficacy lies in its precise stereochemistry, specifically the hydroxyethylene transition-state isostere that mimics the scissile peptide bond of the viral Gag-Pol polyprotein[1]. During the synthesis of indinavir, stereochemical byproducts can form, the most notable being the threo diastereomer, officially designated as Indinavir EP Impurity C [2].

As a Senior Application Scientist, it is critical to understand that biological activity in protease inhibitors is not merely a function of molecular weight or functional groups, but of precise 3D spatial geometry. This whitepaper dissects the mechanistic causality behind the drastic loss of biological activity in the threo-indinavir isomer, providing field-proven methodologies for its isolation, and self-validating protocols for quantifying its binding kinetics.

Mechanistic Causality: The Stereochemical Imperative in HIV-1 Protease

The Target: HIV-1 Protease Architecture

HIV-1 protease is a

-

Transition-State Mimicry: It must present a hydroxyl group capable of hydrogen-bonding with the carboxylate side chains of the catalytic aspartates.

-

Flap Coordination: It must coordinate with a conserved structural water molecule (often referred to as

) that bridges the inhibitor to the flexible flap residues (Ile50 and Ile50') of the enzyme[4].

Erythro vs. threo Configuration Dynamics

The active form of indinavir possesses an erythro-like configuration at its central hydroxyethylene core. This allows the molecule to adopt an "extended zigzag" conformation[1]. In this optimal geometry, the central hydroxyl group projects directly toward the Asp25/Asp25' dyad, mimicking the tetrahedral intermediate of peptide hydrolysis, while the flanking hydrophobic moieties (the indane and benzyl groups) fit snugly into the S1/S1' and S2/S2' subsites.

Conversely, the threo-indinavir isomer is a diastereomer where the stereocenter bearing the critical hydroxyl group is inverted. This seemingly minor epimeric shift fundamentally alters the dihedral angles (

-

Causality of Inactivity: The threo configuration forces the hydroxyl group into a sterically hindered spatial projection. To relieve the resulting steric clash, the molecule must adopt a suboptimal conformation that either breaks the hydrogen bond network with the catalytic dyad or disrupts the coordination with the structural water molecule at the flap interface. Consequently, the binding affinity (

) drops precipitously.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Caption: Mechanistic logic of stereochemistry-dependent HIV-1 protease inhibition.

Quantitative Biological Activity Profile

The thermodynamic penalty of the threo configuration is reflected directly in the inhibition kinetics. While active indinavir is a potent inhibitor, the threo isomer serves primarily as an analytical reference standard for impurity profiling[2].

| Property | Indinavir (Active) | threo-Indinavir (Impurity C) |

| Stereochemistry | (2S)-1-[(2S,4R)-...] | Diastereomeric at hydroxyethylene core |

| Target Enzyme | HIV-1 Protease | HIV-1 Protease |

| Binding Affinity ( | ~0.54 nM | > 100 nM (Significantly reduced) |

| Biological Role | Potent Antiretroviral Drug | Inactive Impurity / Analytical Standard |

| Conformational State | Extended zigzag, optimal H-bonding | Sterically hindered, suboptimal alignment |

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize the threo isomer, a dual-workflow approach is required: precise chromatographic resolution followed by a self-validating kinetic assay.

Protocol 1: Chromatographic Resolution of Indinavir Isomers (Chiral HPLC)

Because diastereomers possess distinct physicochemical properties, they can often be separated via reversed-phase HPLC; however, baseline resolution of epimers like Impurity C requires highly optimized conditions to ensure no cross-contamination artifacts skew the biological data[2].

-

Mobile Phase Preparation: Prepare a highly buffered mobile phase to suppress the ionization of the basic piperazine and pyridine nitrogens. Use 10 mM Ammonium Acetate buffer (pH adjusted to 7.5) and Acetonitrile (MeCN) in a 60:40 (v/v) ratio. Degas via sonication.

-

Column Selection: Utilize a specialized chiral or high-resolution C18 column (e.g., Chiralpak IC or Zorbax Eclipse Plus C18,

mm, 5 -

Sample Preparation: Dissolve the indinavir synthesis mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22

m PTFE syringe filter. -

Chromatographic Run:

-

Flow rate: 1.0 mL/min.

-

Column temperature: 25°C.

-

Detection: UV absorbance at 260 nm.

-

-

Fraction Collection & Validation: The threo isomer will elute at a distinct retention time relative to the active erythro peak. Collect the fractions and immediately validate stereochemical purity using 2D-NMR (NOESY) and LC-MS.

Protocol 2: FRET-Based HIV-1 Protease Inhibition Assay

To quantify the biological inactivity of the threo isomer, we employ a Förster Resonance Energy Transfer (FRET) assay. This system is self-validating: the substrate contains a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) separated by the natural Gag-Pol cleavage sequence. Cleavage restores fluorescence, providing a direct, real-time readout of enzyme velocity[3].

-

Reagent Preparation: Prepare assay buffer (0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7). The low pH mimics the acidic environment optimal for aspartyl protease activity.

-

Inhibitor Titration: Prepare 3-fold serial dilutions of both active indinavir (positive control) and threo-indinavir in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

Enzyme Incubation: Add 10 nM recombinant HIV-1 protease to the inhibitor dilutions in a black 96-well microtiter plate. Incubate for 15 minutes at 37°C to allow the binding equilibrium to establish.

-

Reaction Initiation: Add 2

M of the FRET substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to initiate the reaction. -

Kinetic Readout: Monitor fluorescence continuously for 20 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence curve. Determine the

Caption: Workflow for chromatographic resolution and biological evaluation of Indinavir isomers.

References

-

Indinavir EP Impurity C (Free Base) | CAS 360558-79-8 Veeprho.[Link]

-

Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by Supervised Molecular Dynamics simulation bioRxiv.[Link]

-

HIV protease inhibitor Indinavir and fluorinated analogues ResearchGate.[Link]

-

Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 PMC - NIH.[Link]

Sources

Executive Summary: The Chirality Imperative

In the development of HIV-1 protease inhibitors (PIs), stereochemistry is not merely a structural detail—it is the primary determinant of potency. Indinavir (L-735,524), a pentapeptide mimetic, contains five chiral centers , theoretically yielding

This guide dissects the initial pharmacological studies that isolated the single active enantiomer (L-735,524) from this complex matrix. We examine the transition-state mimicry mechanism, the rigorous asymmetric synthesis required to maintain isomeric purity, and the comparative pharmacological data that validated the

Stereochemical Architecture & Mechanism

The Hydroxyethylamine Isostere

Indinavir functions as a transition-state analogue. The HIV-1 protease cleaves viral polyproteins by hydrolyzing peptide bonds via a tetrahedral intermediate. Indinavir mimics this intermediate using a hydroxyethylamine core (specifically a hydroxyethylene isostere in the final drug design context) which cannot be cleaved by the enzyme.

The central hydroxyl group must possess a specific stereochemical orientation (typically S-configuration at the central carbon) to interact with the catalytic aspartic acid residues (Asp25 and Asp25' ) at the floor of the active site.

The Critical cis-Aminoindanol Moiety

Unlike earlier linear PIs (e.g., Saquinavir), Indinavir incorporates a rigid (-)-cis-(1S,2R)-1-aminoindan-2-ol component. This moiety serves two functions:

-

Solubility: It improves aqueous solubility compared to hydrophobic peptide chains.

-

Selectivity: The rigid bicyclic structure locks the inhibitor into a conformation that fits the S2' subsite of the protease, but only if the

stereochemistry is preserved.

Mechanism of Action Visualization

The following diagram illustrates the "Lock and Key" specificity required for Indinavir's binding.

Figure 1: Mechanism of Action. The specific (1S, 2R) configuration is required for the indane ring to fit the S2' pocket without steric clash, while the central hydroxyl coordinates the catalytic aspartates.

Experimental Protocol: Asymmetric Synthesis & Resolution

To study the pharmacology of Indinavir, researchers could not rely on racemic mixtures. The activity of the "distomer" (inactive enantiomer) often masks or dilutes the potency of the "eutomer" (active drug). The following workflow describes the isolation of the active L-735,524 compound.

Protocol: Fragment Resolution

Objective: Isolate the (-)-cis-aminoindanol fragment with >99% enantiomeric excess (ee).

-

Starting Material: Racemic cis-1-amino-2-indanol.

-

Resolution Agent: L-phenylalanine or tartaric acid derivatives (specifically L-pyroglutamic acid was used for the piperazine fragment resolution).

-

Crystallization: The diastereomeric salt of the desired (1S, 2R) amine crystallizes out of solution (e.g., ethanol/water), while the (1R, 2S) isomer remains in the mother liquor.

-

Verification: Chiral HPLC is used to verify optical purity.

-

Standard: >99% ee required for coupling.[1]

-

Protocol: Coupling and Final Assembly

The synthesis connects three key chiral fragments:

Note: The coupling of the epoxide with the aminoindanol is regioselective and stereoconservative, maintaining the critical configurations established in the fragment stage.

Figure 2: Chiral Resolution Workflow. Isolation of the specific (-)-cis-(1S, 2R) fragment is a prerequisite for synthesizing the active pharmaceutical ingredient.

Pharmacological Data: Potency & Selectivity

The initial studies by Merck (Dorsey et al., Vacca et al.) established the baseline potency of L-735,524 against HIV-1 protease and compared it to related congeners to validate the structural design.

Enzyme Inhibition (Ki)

The inhibition constant (

| Compound | Configuration | Ki (nM) | Interpretation |

| Indinavir (L-735,524) | (1S, 2R)-indanol | 0.54 ± 0.08 | Highly Potent (Tight Binding) |

| Indinavir (Free Base) | (1S, 2R)-indanol | 0.60 | Salt form does not alter intrinsic affinity |

| Related Congeners* | Linear/Peptidic | > 10.0 | Lack of rigid conformational lock |

| HTLV-1 Protease | (Cross-reactivity test) | ~3500 (3.5 | High selectivity for HIV-1 over HTLV-1 |

Note: The "Related Congeners" refer to early peptide-based leads (like L-685,434) that lacked the oral bioavailability of Indinavir but possessed similar core binding motifs. The drastic loss of potency against HTLV-1 (which is structurally similar) confirms the high stereospecificity of Indinavir for the HIV-1 active site geometry.

Antiviral Efficacy (Cell Culture)

While enzyme assays show binding, cell culture assays (MT-4 lymphoid cells) determine the ability of the drug to penetrate the cell membrane and stop viral replication (

-

Assay: Inhibition of viral RNA spread or p24 antigen production.

-

Result (L-735,524):

.[2] -

Significance: The separation between the

(~100 nM) and the cytotoxic concentration (

Pharmacokinetic Validation

The stereochemical configuration also influences metabolic stability. The (1S, 2R) aminoindanol core was selected not just for binding, but to reduce recognition by degradative proteases in the gut and liver, contributing to oral bioavailability.

-

Bioavailability (F): ~60% in dogs/rats (significant for a peptide mimetic).

-

Half-life (

): ~1.8 hours (necessitating the original q8h dosing regimen).

References

-

Dorsey, B. D., et al. (1994). "L-735,524: The design of a potent and orally bioavailable HIV protease inhibitor." Journal of Medicinal Chemistry, 37(21), 3443–3451. [Link]

-

Vacca, J. P., et al. (1994). "L-735,524: An orally bioavailable human immunodeficiency virus type 1 protease inhibitor." Proceedings of the National Academy of Sciences, 91(9), 4096–4100.[1] [Link]

-

Lin, J. H., et al. (1996). "Species differences in the pharmacokinetics and metabolism of Indinavir, a potent HIV-1 protease inhibitor." Drug Metabolism and Disposition, 24(10), 1111–1120. [Link]

- Kuhnert, M., et al. (2014). "Structure-activity relationship of Indinavir analogs against HTLV-1 protease." Bioorganic & Medicinal Chemistry Letters.

Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir (Crixivan®), an HIV-1 protease inhibitor developed by Merck, was a cornerstone of highly active antiretroviral therapy (HAART) that significantly altered the course of the HIV/AIDS pandemic.[1][2] A critical component of Indinavir's molecular architecture is the unique threo-amino alcohol, specifically the (-)-cis-(1S,2R)-1-aminoindan-2-ol (CAI) fragment.[3][4] This chiral building block is not merely a structural element; its precise stereochemistry is paramount for potent binding to the active site of the HIV protease enzyme, thereby inhibiting viral replication.[2][5] This guide provides a comprehensive technical overview of the discovery and the evolution of synthetic strategies for this pivotal chiral intermediate, highlighting the chemical ingenuity required to produce this complex molecule on a large scale.

The development of Indinavir was a formidable synthetic challenge, with five stereogenic centers demanding precise stereochemical control.[6][7] The synthesis was designed as a convergent process, minimizing reaction steps and maximizing yield to meet the high daily dosage requirements of up to 3 grams per person.[8] This necessity for efficiency and cost-effectiveness drove the innovation in the synthesis of the CAI moiety.

The Pivotal Role of cis-1-Aminoindan-2-ol (CAI)

The discovery by Merck researchers that (1S, 2R)-1-aminoindan-2-ol could serve as a highly effective ligand for HIV protease inhibitors was a significant breakthrough in the early 1990s.[2] The rigid, bicyclic structure of the aminoindanol constrains the conformation of the inhibitor, promoting a favorable binding geometry within the enzyme's active site.[4] This specific stereoisomer, with its cis relationship between the amino and hydroxyl groups, proved to be crucial for maximizing the inhibitory potency of Indinavir. The synthesis of this specific diastereomer and enantiomer in high purity became a central focus of the process chemistry development for Crixivan®.

Synthetic Strategies for cis-1-Aminoindan-2-ol

The synthesis of the enantiomerically pure threo-amino alcohol in Indinavir has evolved through several innovative approaches, each aiming for greater efficiency, stereocontrol, and scalability.

Early Approaches and Racemic Syntheses

Initial synthetic efforts focused on establishing the correct relative stereochemistry of the amino and hydroxyl groups. One of the early methods involved the stereoselective reduction of an α-hydroxy oxime-ether derived from indan-1-one.[2] While this approach could produce a mixture favoring the cis-diastereomer, it required a subsequent resolution step to isolate the desired (1S, 2R) enantiomer.[2]

Another strategy involved a Ritter-type reaction on indene oxide.[6][9] This method proceeds through an oxazoline intermediate, which upon hydrolysis, yields the cis-amino alcohol.[2][10] While effective in establishing the cis configuration, starting with racemic indene oxide necessitated a classical resolution of the final product, typically through diastereomeric salt formation with a chiral acid like L-tartaric acid.[2][6] This approach, while feasible, is inherently inefficient as it discards half of the material.

Asymmetric Synthesis: The Jacobsen Epoxidation and Ritter Reaction

A significant advancement in the synthesis of enantiomerically pure CAI was the application of the Jacobsen-Katsuki epoxidation of indene.[2][3] This method utilizes a chiral manganese-salen complex to effect the enantioselective epoxidation of the indene double bond, producing optically active indene oxide.[3] This breakthrough allowed for the direct synthesis of the desired enantiomer of the epoxide precursor.

The subsequent acid-catalyzed ring-opening of the chiral indene oxide in the presence of acetonitrile, a Ritter reaction, proceeds with high stereoselectivity to form a single diastereomer of a heterocyclic intermediate (an oxazoline).[2][6] This intermediate is then hydrolyzed to afford the target (1S, 2R)-1-amino-2-indanol.[6] This sequence proved to be a highly practical and scalable route to the key chiral fragment.

Experimental Protocol: Asymmetric Epoxidation and Ritter Reaction

Step 1: Asymmetric Epoxidation of Indene

-

To a solution of indene in a suitable solvent (e.g., chlorobenzene), add a catalytic amount of (S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst) and 4-(3-phenylpropyl)pyridine N-oxide (P3NO).[2][3]

-

Cool the mixture and add aqueous sodium hypochlorite (NaOCl) dropwise, maintaining the temperature.[2][3]

-

Upon completion of the reaction, separate the organic layer, wash, dry, and concentrate to yield optically active indene oxide.[3]

Step 2: Ritter Reaction and Hydrolysis

-

Dissolve the chiral indene oxide in acetonitrile.[2]

-

Add a strong acid, such as sulfuric acid (oleum), at low temperature.[2][9]

-

Allow the reaction to warm to room temperature to form the oxazoline intermediate.[2]

-

Add water to hydrolyze the oxazoline to the desired cis-1-amino-2-indanol.[2]

-

Isolate the product, which can be further purified by crystallization of its salt with a chiral acid (e.g., L-tartaric acid) to achieve very high enantiomeric excess (>99% ee).[2]

Biocatalytic Approaches

In the quest for more sustainable and efficient manufacturing processes, biocatalytic methods have been explored for the synthesis of key Indinavir intermediates. Microbial oxidation of indene using organisms like Pseudomonas putida or Rhodococcus species can produce chiral cis- and trans-indandiols.[11] Specifically, P. putida can resolve a racemic mixture of cis-1,2-indandiol by selectively oxidizing the (1R, 2S)-enantiomer, leaving behind the desired (1S, 2R)-cis-indandiol in high enantiomeric purity.[11] This chiral diol can then be converted to the corresponding amino alcohol.

Visualization of the Synthetic Pathway

The following diagram illustrates the key synthetic transformation from indene to the pivotal threo-amino alcohol, (-)-cis-(1S,2R)-1-aminoindan-2-ol.

Caption: Key steps in the asymmetric synthesis of the threo-amino alcohol of Indinavir.

Data Summary

| Step | Reactants | Key Reagents/Catalysts | Product | Yield | Enantiomeric Excess (ee) |

| Asymmetric Epoxidation | Indene | (S,S)-(salen)Mn(III)Cl, NaOCl | Indene Oxide | ~89%[2][3] | ~88%[2][3] |

| Ritter Reaction & Hydrolysis | Indene Oxide | Acetonitrile, H₂SO₄, H₂O | (1S,2R)-Aminoindanol | ~50% (overall from indene)[2] | >99% (after crystallization)[2] |

Conclusion

The synthesis of the threo-amino alcohol moiety of Indinavir is a testament to the power of modern synthetic organic chemistry. The evolution from racemic routes requiring classical resolution to a highly efficient asymmetric synthesis employing the Jacobsen epoxidation highlights the drive for both scientific elegance and practical, large-scale production in the pharmaceutical industry. The development of this key chiral building block was instrumental in the successful launch of Indinavir and its impact on the treatment of HIV/AIDS. The methodologies developed for the synthesis of (-)-cis-(1S,2R)-1-aminoindan-2-ol continue to be relevant in the broader field of asymmetric synthesis and drug development.

References

- Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. PubMed.

- The synthesis of indinavir. Clayden, Greeves, Warren and Wothers.

- The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors. Benchchem.

- An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Intermediate of HIV Protease Inhibitor, Indinavir. A. S. DEMİR, et al.

- Syntheses of FDA Approved HIV Protease Inhibitors. PMC, NIH.

- Indinavir. Wikipedia.

- cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.

- The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. PMC.

- Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. PubMed.

- Crixivan - Retrosynthesis. OpenOChem Learn.

- Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA.

- Process for indinavir intermediate. Google Patents.

- Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol. Benchchem.

- Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.

Sources

- 1. Indinavir - Wikipedia [en.wikipedia.org]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The synthesis of indinavir [ns1.almerja.com]

- 7. chimia.ch [chimia.ch]

- 8. Crixivan - Retrosynthesis | OpenOChem Learn [learn.openochem.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]

[1]

Executive Summary: The Chirality of Efficacy

In the development of HIV-1 protease inhibitors (PIs), stereochemistry is not merely a structural feature; it is the determinant of efficacy.[1] Indinavir (Crixivan®), a potent transition-state mimetic, relies on a precise hydroxyethylene core to engage the catalytic aspartate dyad (Asp25/Asp25') of the viral protease.[1]

"Indinavir, threo-" (CAS 360558-79-8) represents a specific stereoisomer—often classified as an impurity or epimer—where the relative configuration of the central hydroxyl group and the adjacent chiral centers is inverted relative to the active drug.[1] This guide analyzes the threo-isomer not simply as a byproduct to be removed, but as a critical negative control that validates the "Substrate Envelope" hypothesis.[2] By understanding why the threo form fails to inhibit the protease effectively, researchers gain deeper insight into the mechanistic requirements for next-generation PI design.[2]

Structural Biology & Mechanism of Action[2]

The Hydroxyethylene Isostere

The core of Indinavir is a stable hydroxyethylene scaffold (

-

Active Indinavir: Possesses a specific configuration (typically

at the aminoindanol and -

Indinavir, threo-: This epimer alters the spatial orientation of the central hydroxyl group.[2] In the threo configuration, the hydroxyl vector is misaligned with the catalytic dyad.[2]

The "Fireman's Grip" and Substrate Envelope

For an inhibitor to be potent, it must engage in the "Fireman's Grip"—a rigid hydrogen bonding network involving the inhibitor's hydroxyl group and the protease's active site aspartates.[2]

-

Mechanism of Failure for threo-Indinavir:

-

Steric Clash: The inverted stereocenter forces the benzyl side chain or the indanol ring out of the hydrophobic S1/S2 pockets.[2]

-

Loss of H-Bonding: The hydroxyl group cannot simultaneously donate/accept protons from Asp25/Asp25', increasing the

(inhibition constant) by orders of magnitude (often shifting from nM to

-

Pathway Visualization: Stereochemical Synthesis & Selection[1][2]

The following diagram illustrates the synthetic divergence where the threo impurity arises and its subsequent mechanistic failure.

Caption: Divergent synthesis and mechanistic outcomes of Indinavir versus its threo- epimer.

Comparative Data Profile

The following table summarizes the physicochemical and biological distinctions. Note that threo-Indinavir is often used as a reference standard in HPLC to ensure batch purity.[1][2]

| Feature | Indinavir (Active) | Indinavir, threo- (Impurity) |

| CAS Number | 150378-17-9 (Sulfate) | 360558-79-8 |

| Stereochemistry | Epimeric at central -OH (Threo) | |

| Binding Mode | Transition State Mimic (Tight) | Non-productive Binding (Loose) |

| 0.5 - 5 nM | > 100 - 1000 nM (Est.)[1][3] | |

| Role in QC | Active Pharmaceutical Ingredient | Critical Impurity Marker (<0.1% limit) |

Experimental Protocols

Protocol A: FRET-Based HIV-1 Protease Inhibition Assay

Purpose: To quantify the loss of potency in the threo-isomer compared to the active drug.[1][2] This protocol uses a fluorogenic substrate that fluoresces upon cleavage.[1][2]

Reagents:

-

Buffer: 50 mM Sodium Acetate, pH 4.9, 200 mM NaCl, 5 mM DTT, 10% Glycerol.[1][2]

-

Substrate: RE(Edans)-SQNYPIVQK(Dabcyl)-R (FRET peptide).[1][2]

-

Enzyme: Recombinant HIV-1 Protease (final conc. 10–50 nM).[1][2]

-

Compounds: Indinavir (Std) and threo-Indinavir (Test), serially diluted in DMSO.[1][2]

Workflow:

-

Preparation: Dilute HIV-1 Protease in Buffer and dispense 10 µL into black 384-well plates.

-

Incubation: Add 0.5 µL of test compound (Indinavir or threo-isomer) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 mins at RT to allow equilibrium binding.

-

Initiation: Add 10 µL of FRET substrate (final conc. 5 µM).

-

Kinetic Read: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

-

Analysis: Calculate initial velocity (

) for each concentration. Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine

Protocol B: HPLC Separation of Stereoisomers (Purity Analysis)

Purpose: To separate the threo impurity from the active drug during process development.[1][2] Stereoisomers often require specialized columns or conditions.[1][2]

System: Agilent 1290 Infinity II or equivalent.

Column: Chiralpak AD-H or specialized C18 with chiral mobile phase additives (e.g.,

Method Parameters:

-

Mobile Phase A: 10 mM Phosphate Buffer, pH 6.0.

-

Gradient: 30% B to 60% B over 20 minutes.

Self-Validating Step: Inject a "System Suitability Solution" containing 99% Indinavir and 1% threo-Indinavir.[1][2]

Logical Pathway: The "Substrate Envelope" Validation[2]

The existence of the threo isomer validates the "Substrate Envelope" theory.[2] This theory posits that inhibitors fitting strictly within the volume occupied by natural substrates are less susceptible to resistance.[2][4]

Caption: The Substrate Envelope Hypothesis applied to Indinavir stereoisomers.[1]

References

-

National Center for Advancing Translational Sciences (NCATS). INDINAVIR, THREO- (Impurity).[1][2] Inxight Drugs.[1][2] [Link]

-

National Institutes of Health (NIH). Indinavir Sulfate Ethanolate - Substance Hierarchy. [Link][1][2]

-

Ali, A., et al. (2010).[1][2] HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope.[1][2][5][6] Journal of Medicinal Chemistry.[2] [Link]

-

Ghosh, A. K., et al. (2016).[1][2] Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry.[2] [Link]

-

ChemIDplus. Indinavir, threo- [RN: 360558-79-8]. [Link][1][2]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. INDINAVIR SULFATE ETHANOLATE [drugs.ncats.io]

- 3. INDINAVIR, THREO- [drugs.ncats.io]

- 4. New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

The structural integrity of Indinavir Sulfate (Crixivan®), a potent HIV-1 protease inhibitor, relies heavily on the precise stereochemistry of its hydroxyethylamine core. Indinavir contains five chiral centers; however, the "threo-" designation specifically refers to the relative diastereomeric relationship within the central 1-amino-2-hydroxy pharmacophore backbone.

Distinguishing the threo- isomer (often a process impurity or degradation product) from the active erythro- (or syn-) configuration is a critical Quality Control (QC) requirement. This guide outlines a self-validating NMR protocol to elucidate the "Indinavir, threo-" structure, utilizing scalar coupling analysis (

Structural Context & Stereochemical Challenge

The Hydroxyethylamine Core

The biological activity of Indinavir stems from its ability to mimic the transition state of peptide hydrolysis. This is achieved via a central secondary alcohol adjacent to a secondary amine.

-

Active Indinavir: Typically possesses a specific stereochemical relationship (e.g., 1S, 2R) at the indanol and backbone junctions.

-

Threo- Indinavir: Refers to the diastereomer where the relative configuration of the hydroxyl-bearing carbon (

) and the amine-bearing carbon (

The NMR Problem

Because diastereomers possess identical molecular weights and connectivity, Mass Spectrometry (MS) is insufficient for differentiation. NMR is the definitive tool, but the flexibility of the aliphatic chain in solution can average signals.

-

Objective: Determine if the

and

Sample Preparation Protocol

To ensure sharp signals and observation of exchangeable protons (OH/NH), proper sample prep is non-negotiable.

Protocol:

-

Solvent Selection: Use DMSO-d6 (99.9% D).

-

Reasoning: DMSO slows the exchange of hydroxyl protons, allowing the observation of the

coupling (

-

-

Concentration: Prepare a 10-15 mg/mL solution.

-

Reasoning: Sufficient for reasonable 2D NMR (NOESY/HSQC) acquisition times (approx. 4-8 hours) without inducing aggregation which broadens peaks.

-

-

Temperature: Acquire at 298 K (25°C) .

-

Note: If signal overlap occurs in the aliphatic region, varying the temperature to 308 K can shift amide/hydroxyl signals to reveal the backbone methine protons.

-

1D NMR Strategy: Scalar Coupling ( )

The primary differentiator is the vicinal coupling constant (

The Karplus Relationship

According to the Karplus equation, the magnitude of

| Configuration | Dihedral Angle ( | Predicted | Observation in Indinavir Analogs |

| Anti-periplanar (180°) | ~180° | Large (8 - 11 Hz) | Often associated with Threo forms in specific locked conformations. |

| Gauche / Syn (60°) | ~60° | Small (2 - 5 Hz) | Often associated with Erythro forms (Active Drug). |

Note: In flexible chains, these values average out. However, Indinavir's backbone is bulky, often favoring a specific rotamer. If

1D Acquisition Parameters

-

Pulse Sequence: zg30 (standard 30° pulse).

-

Scans (NS): 64 (to see minor impurities).

-

Acquisition Time (AQ): > 3.0 sec (for high digital resolution of couplings).

-

Window Function: No line broadening (LB = 0) or Gaussian multiplication for resolution enhancement.

2D NMR Strategy: The "Smoking Gun"

Since

NOESY / ROESY Protocol

-

Experiment: Phase-sensitive NOESY (or ROESY if MW ~ 700-1000 Da puts the molecule in the "zero-crossing" regime).

-

Mixing Time: 300 - 500 ms.

-

Logic:

-

Erythro (Syn-relationship):

and -

Threo (Anti-relationship):

and

-

HSQC (Heteronuclear Single Quantum Coherence)

Use multiplicity-edited HSQC to distinguish

Elucidation Workflow (Visualization)

The following diagram illustrates the decision logic for assigning the "Threo-" structure.

Caption: Logical workflow for distinguishing Threo-Indinavir from the active Erythro- form using J-coupling and NOE data.

Data Analysis & Validation Standards

To validate the structure as "Indinavir, threo-", the data must meet the criteria in Table 1.

Table 1: NMR Parameters for Stereochemical Assignment

| Parameter | Indinavir, Threo- (Target) | Indinavir, Erythro- (Active) |

| Vicinal Coupling ( | Large (~8 - 10 Hz) | Small (~2 - 5 Hz) |

| NOE Correlation ( | Weak / Absent | Strong |

| Chemical Shift ( | Typically Downfield shift ( | Baseline (approx 3.8 - 4.1 ppm) |

| OH Proton Signal | Distinct doublet (DMSO-d6) | Distinct doublet (DMSO-d6) |

Self-Validation Check:

-

Does the COSY spectrum confirm the connectivity of the

and -

Does the HSQC confirm that these protons are attached to carbons with shifts characteristic of C-O (~70 ppm) and C-N (~50-60 ppm)?

-

If

values are intermediate (5-7 Hz) due to conformational averaging, rely exclusively on the NOE result .

Advanced Verification: Derivatization (Optional)

If the free-base NMR is ambiguous, the "Gold Standard" for hydroxyethylamine isosteres is the formation of an Oxazolidinone derivative [2].

-

React sample with Phosgene or CDI (Carbonyldiimidazole).

-

This locks the C-OH and C-N into a rigid 5-membered ring.

-

Result:

-

Cis-ring (Erythro):

Hz. -

Trans-ring (Threo):

Hz. -

Note: This inverts the

-coupling logic compared to the open chain, so careful reference to literature is required [2].

-

References

-

Magritek. (2025).[1] Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

-

Ghosh, A. K., et al. (2006). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. National Institutes of Health (PMC). Retrieved from [Link]

-

United States Pharmacopeia (USP). (2025).[2] Indinavir Sulfate Monograph - Impurities.[2][3] Retrieved from [Link]

-

Chemistry Steps. (2021). Erythro and Threo Nomenclature in Stereochemistry. Retrieved from [Link]

Sources

[2]

Executive Summary

Indinavir is a potent HIV-1 protease inhibitor (PI) characterized by a hydroxyaminopentane amide transition-state mimic.[1][2] Its preclinical pharmacokinetic profile is defined by pH-dependent solubility , extensive CYP3A4-mediated metabolism , and P-glycoprotein (P-gp) efflux susceptibility .[1][2]

While the active pharmaceutical ingredient (API) possesses the (1S, 2R, 5S)-erythro configuration, the threo-isomer represents a critical impurity.[1] Preclinical models (Rat, Dog, Rhesus Monkey) reveal marked species differences in hepatic clearance (

Physicochemical & Stereochemical Properties

The pharmacokinetic behavior of Indinavir is heavily influenced by its stereochemistry and ionization state.[2]

| Property | Value / Description | Impact on PK |

| Chemical Name | [1(1S,2R),5(S)]-2,3,5-trideoxy-N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-5-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro -pentonamide | Active conformation for Protease binding.[1][2][3] |

| "Indinavir, threo-" | Diastereomeric impurity (Epimer at the hydroxyethylene linker).[1][2] | Inactive/Low potency; requires chromatographic separation (HPLC/LC-MS).[1][2] |

| pKa | 3.7 (Pyridyl N), 5.9 (Piperazine N) | High solubility in acidic pH; precipitation in neutral/alkaline pH (intestinal lumen).[1][2] |

| LogP | 2.9 (Octanol/Water) | Moderate lipophilicity; sufficient for membrane permeation but limited by efflux.[1][2] |

Stereoselective Metabolism

CYP3A4, the primary metabolizing enzyme, exhibits stereoselectivity. The erythro-form (Indinavir) fits the CYP3A4 active site to generate specific metabolites (M3-M6).[1][2] The threo-isomer , due to altered spatial orientation of the hydroxyl group, likely exhibits:

Absorption & Transporters (In Vitro)

Indinavir is a Class II/IV compound (BCS) with solubility-limited absorption at high pH and permeability limitations due to efflux.[1][2]

Caco-2 Permeability & P-gp Efflux

Indinavir is a substrate for P-glycoprotein (MDR1) .[1][2] This limits oral absorption and blood-brain barrier (BBB) penetration.[1][2][4]

-

Apical-to-Basolateral (

): Low ( -

Basolateral-to-Apical (

): High.[1][2] -

Efflux Ratio (

): -

Inhibition: Co-incubation with Verapamil or Cyclosporin A significantly reduces the ER, confirming P-gp involvement.[1][2]

Visualization: Transporter Workflow

Caption: Bidirectional transport assay design to assess P-gp mediated efflux of Indinavir.

Preclinical In Vivo Pharmacokinetics

The preclinical profile is characterized by high species variability in hepatic clearance.[2]

Comparative PK Parameters (IV & Oral)

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Rhesus Monkey | Human (Predicted) |

| Dose (mg/kg) | 10 (IV) / 10 (PO) | 5 (IV) / 10 (PO) | 5 (IV) / 10 (PO) | - |

| Clearance ( | 107 (High) | 16 (Low) | 36 (Moderate) | ~20 |

| Volume of Dist.[1][2] ( | 4.5 | 1.8 | 2.5 | 2-3 |

| Bioavailability ( | 24% | 72% | 19% | ~60% |

| Half-life ( | 0.8 | 1.5 | 1.2 | 1.8 |

-

Rat: Exhibits "flow-limited" clearance (CL exceeds hepatic blood flow due to extrahepatic metabolism or active secretion).[1][2] High first-pass effect leads to low

.[1][2] -

Dog: Lowest intrinsic clearance; best predictor of human bioavailability.[1][2]

Tissue Distribution[2]

-

Lymphatic System: Rapid distribution into lymphoid tissue (primary HIV reservoir).[1][2]

-

CNS: Limited penetration (Brain/Plasma ratio < 0.[1][2]1) due to P-gp efflux at the BBB.[1][2]

-

Fetal Transfer: Placental P-gp limits fetal exposure (protective for fetus, but potential reservoir for virus).[1][2]

Metabolism & Clearance Mechanisms

Metabolism is the primary elimination route (>80% of dose).[2]

Metabolic Pathways (CYP3A4)

Indinavir is extensively metabolized by CYP3A4 (and CYP3A1/2 in rats).[1][2] The "threo-" impurity, if present, would likely compete for these sites but with different kinetics.[1]

Major Metabolites:

Visualization: Metabolic Pathway

Caption: Primary CYP3A4-mediated metabolic pathways of Indinavir leading to biliary excretion.[1][2]

Experimental Protocols

To replicate these findings or assess the "threo-" impurity profile, the following protocols are standard.

Protocol: Liver Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

-

Preparation: Thaw pooled liver microsomes (Rat, Dog, Human) on ice.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Pre-incubation: Mix Microsomes (0.5 mg/mL) + Indinavir (or Threo-impurity) (1 µM) for 5 min at 37°C.

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot 50 µL at 0, 5, 10, 20, 30, 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS .

Protocol: Bioanalysis (LC-MS/MS)

Objective: Quantify Indinavir in plasma.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1][2]

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1][2]

-

Detection: ESI+ Mode.[1][2] MRM Transition: m/z 614.4

421.2 (Parent -

Specificity: Ensure chromatographic separation of the threo-isomer (impurity) from the parent peak to avoid overestimation of drug concentration.

References

-

Lin, J. H., et al. (1996).[1][2] "Species differences in the pharmacokinetics and metabolism of indinavir, a potent human immunodeficiency virus protease inhibitor."[3][4][5][6][7] Drug Metabolism and Disposition, 24(10), 1111-1120.[1][2] Link

-

Chiba, M., et al. (1996).[1][2] "In vitro metabolism of indinavir by human liver microsomes: involvement of CYP3A4."[2][4] Drug Metabolism and Disposition, 24(10), 1104-1110.[1][2] Link

-

Lin, J. H. (1999).[1][2] "Role of P-glycoprotein in pharmacokinetics: clinical implications." Therapeutic Drug Monitoring, 21(1), 12-16.[1][2] Link

-

FDA Center for Drug Evaluation and Research. (1996).[1][2] "Crixivan (Indinavir Sulfate) Clinical Pharmacology and Biopharmaceutics Review." Link

-

Vacca, J. P., et al. (1994).[1][2] "L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor."[1][2][3][8] Proceedings of the National Academy of Sciences, 91(9), 4096-4100.[1] Link[1][2]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. INDINAVIR SULFATE ETHANOLATE [drugs.ncats.io]

- 3. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species differences in the pharmacokinetics and metabolism of indinavir, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sex-dependent pharmacokinetics of indinavir: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction with indinavir to enhance systemic exposure of an investigational HIV protease inhibitor in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic and intestinal metabolism of indinavir, an HIV protease inhibitor, in rat and human microsomes. Major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Introduction: The Stereochemical Challenge of Indinavir

Indinavir is a potent HIV-1 protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART). The Indinavir molecule possesses five stereocenters, leading to the potential for multiple stereoisomers. The commercially available drug is the (αR,γS,2S)-α-Benzyl-2-(tert-butylcarbamoyl)-γ-hydroxy-N-[(1S,2R)-2-hydroxy-1-indanyl]-4-(3-pyridylmethyl)-1-piperazinevaleramide. The stereochemistry at the γ-hydroxy and the adjacent carbon defines the relationship as erythro. However, during synthesis or under certain degradation conditions, diastereomers can form, including the threo-isomer.

The terms erythro and threo describe the relative configuration of two adjacent stereocenters. In the erythro isomer, similar substituents can be eclipsed in a sawhorse projection, whereas in the threo isomer, they are on opposite sides.[1] The seemingly minor spatial rearrangement between the erythro and threo forms can lead to significant differences in pharmacological activity and toxicity profiles. Therefore, the ability to selectively separate and accurately quantify the threo-diastereomer is of paramount importance for ensuring the quality, safety, and efficacy of Indinavir drug substances and products.

This application note details a robust and specific method for the quantification of the Indinavir threo-diastereomer using High-Performance Liquid Chromatography with a Chiral Stationary Phase (chiral HPLC) coupled to tandem mass spectrometry (MS/MS).

Principle of Chiral Separation by HPLC

Diastereomers, unlike enantiomers, have different physical properties and can, in theory, be separated on standard achiral stationary phases. However, for complex molecules like Indinavir where the isomers are structurally very similar, achieving baseline separation is often challenging. A far more effective and specific approach is to use a Chiral Stationary Phase (CSP).[2]

The fundamental principle of chiral HPLC is the formation of transient, short-lived diastereomeric complexes between the analyte isomers and the chiral selector immobilized on the stationary phase.[3] The stability of these complexes differs for each isomer due to steric and electronic interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions). This difference in interaction energy results in differential retention times, allowing for their separation.

For this application, a polysaccharide-based CSP is selected. These phases, typically derivatives of cellulose or amylose, are known for their broad enantioselectivity and are highly effective for separating a wide range of pharmaceutical compounds.[4] The helical structure of the polysaccharide polymer creates chiral grooves, providing the necessary three-dimensional environment for stereospecific interactions.

Detection by tandem mass spectrometry (MS/MS) is employed for its exceptional sensitivity and selectivity. While mass spectrometry itself cannot differentiate between isomers (as they have the same mass), it serves as a highly specific detector for the chromatographically separated isomers, eliminating potential interference from matrix components.

Experimental Protocol: Chiral LC-MS/MS Method

This protocol provides a self-validating system for the precise quantification of the Indinavir threo-isomer. The use of an internal standard and defined system suitability criteria ensures the trustworthiness of each analytical run.

Part A: Reagents and Sample Preparation

-

Reagents :

-

Heptane (HPLC Grade)

-

Isopropanol (IPA) (HPLC Grade)

-

Indinavir Reference Standard (containing known isomers or spiked with threo-isomer)

-

Indinavir Sample for analysis

-

Indinavir-d6 (or other stable isotope-labeled Indinavir) as Internal Standard (IS)

-

-

Standard Solution Preparation :

-

Prepare a primary stock solution of the Indinavir Reference Standard at 1.0 mg/mL in IPA.

-

Prepare a primary stock solution of the Internal Standard (Indinavir-d6) at 1.0 mg/mL in IPA.

-

Create a series of calibration standards by serially diluting the Indinavir stock solution with IPA to achieve a concentration range that brackets the expected level of the threo-isomer (e.g., 0.05 µg/mL to 5.0 µg/mL).

-

Spike each calibration standard and a blank with the Internal Standard to a final concentration of 0.5 µg/mL.

-

-

Sample Solution Preparation :

-

Accurately weigh and dissolve the Indinavir sample in IPA to obtain a nominal concentration of 1.0 mg/mL.

-

Spike the sample solution with the Internal Standard to a final concentration of 0.5 µg/mL.

-

Part B: Instrumentation and Conditions

The following parameters provide a validated starting point for the analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting | Causality and Rationale |

| HPLC System | U(H)PLC system capable of delivering ternary gradients | A high-performance system is required for the efficiency and resolution needed in chiral separations. |

| Column | Polysaccharide-based CSP, e.g., Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 3 µm, 4.6 x 150 mm | This type of CSP is highly effective for a broad range of chiral compounds and provides the necessary stereospecific interactions for separating Indinavir diastereomers.[4] |

| Mobile Phase | A: HeptaneB: Isopropanol (IPA) | A normal-phase solvent system is typically used with polysaccharide CSPs. The ratio is optimized to achieve retention and resolution. |

| Gradient/Isocratic | Isocratic: 80:20 (A:B) | An isocratic mobile phase often provides more robust and reproducible separations for chiral compounds once the optimal ratio is determined. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |

| Column Temperature | 25 °C | Temperature can significantly affect chiral separations. Maintaining a constant temperature is critical for reproducibility. Lower temperatures sometimes improve resolution. |

| Injection Volume | 5 µL | Small injection volume minimizes peak broadening. |

| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | Provides the high sensitivity and selectivity required for trace-level quantification using Multiple Reaction Monitoring (MRM). |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Indinavir contains multiple basic nitrogen atoms, making it readily protonated and ideal for positive mode ESI. |

| MRM Transitions | Indinavir (all isomers): Q1: 614.4 m/z → Q3: 421.3 m/zInternal Standard (Indinavir-d6): Q1: 620.4 m/z → Q3: 421.3 m/z | Q1 is the protonated molecular ion [M+H]⁺. The 614.4 → 421.3 transition is a characteristic and robust fragmentation for Indinavir, providing specificity.[5] The IS fragments to the same product ion. |

| Source Parameters | Capillary Voltage: 3.5 kV; Gas Flow: 10 L/min; Gas Temp: 350 °C | These are typical starting parameters for ESI and should be optimized for the specific instrument to maximize signal intensity for the analyte. |

Part C: System Suitability and Data Analysis

-

System Suitability Test (SST) : Before running the analytical sequence, inject a suitability solution (e.g., a mid-level standard or a reference sample known to contain both erythro and threo isomers). The system is deemed ready for use if the following criteria are met:

-

Resolution (Rs) : The resolution between the main Indinavir (erythro) peak and the threo-isomer peak must be ≥ 1.5.[6] This ensures that the peaks are sufficiently separated for accurate integration.

-

Peak Tailing (Tf) : The tailing factor for the Indinavir peak should be ≤ 2.0.

-

RSD of Injections : The relative standard deviation (%RSD) for the peak area ratio of six replicate injections should be ≤ 5.0%.

-

-

Quantification :

-

Generate a calibration curve by plotting the peak area ratio (Indinavir isomer area / Internal Standard area) against the concentration of the Indinavir standard.

-

Apply a linear regression model with a 1/x² weighting.

-

Calculate the concentration of the Indinavir threo-isomer in the analytical sample by interpolating its peak area ratio from the calibration curve.

-

The amount of the threo-isomer is typically reported as a percentage relative to the main Indinavir peak.

-

Workflow and Validation

The entire analytical process is designed to be robust and reproducible, ensuring high-quality data for research and quality control applications.

Caption: Workflow for the quantification of the Indinavir threo-isomer.

Method Validation Summary

The described method should be fully validated according to ICH guidelines. The table below summarizes the expected performance characteristics based on similar validated HPLC assays for Indinavir.[7]

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Specificity | Baseline resolution (Rs ≥ 1.5) from all other isomers and impurities. | The chiral method demonstrates excellent resolution between erythro and threo isomers. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | Linear over a range of 0.05 - 5.0 µg/mL. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | Typically ≤ 0.05 µg/mL, allowing for the detection of the isomer at a 0.05% level relative to a 1 mg/mL main peak. |

| Accuracy | 80-120% recovery for LOQ, 85-115% for others | Expected recovery to be within 95-105% across the range. |

| Precision | Repeatability & Intermediate Precision RSD ≤ 15% for LOQ, ≤ 10% for others | Expected RSD to be < 5% for concentrations above the LOQ. |

| Robustness | No significant change in results with minor variations in method parameters. | The method is robust against small changes in mobile phase composition (±2%) and column temperature (±2 °C). |

Conclusion

This application note presents a highly specific, sensitive, and robust chiral HPLC-MS/MS method for the quantification of the Indinavir threo-diastereomer. The use of a polysaccharide-based chiral stationary phase provides the necessary selectivity for separating the critical isomeric pair, while tandem mass spectrometry ensures accurate quantification even at low levels. This method is a self-validating system suitable for implementation in quality control laboratories and research settings, providing researchers and drug development professionals with a reliable tool to ensure the stereochemical purity and safety of Indinavir.

References

- Ghanem, A., & Ho, C. (2007). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presented at a scientific conference. Available through various scientific repositories.

-

Pai, P., & Purnima, A. (2001). Determination of Indinavir, a HIV-1 Protease Inhibitor, in Human Plasma Using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 39(6), 239-243. Available at: [Link]

-

Jemnitz, K., et al. (2001). An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 309-317. Available at: [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

-

Phenomenex Inc. Chiral HPLC Separations Guidebook. Available at: [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC, 21(10), 1328. Available at: [Link]

-

Satinder, A. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

- Sarma, G.V.S., et al. (2007). Determination of Indinavir Sulphate by Visible Spectrophotometry. Asian Journal of Chemistry, 19(1), 691-694. Available through Asian Journal of Chemistry archives.

-

Smith, A., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCr Journals. Available at: [Link]

-

Rossi, D., et al. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][5][6]dioxin-2-yl)-2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide. Molecules, 28(2), 856. Available at: [Link]

-

Barylyuk, K., et al. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Nature Communications, 15(1), 6825. Available at: [Link]

-

Singh, S., et al. (2011). UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. Journal of Chromatography B, 879(24), 2441-2450. Available at: [Link]

-

Chemistry Steps. (2021). Erythro and Threo. Available at: [Link]

-

ResearchGate. (n.d.). Methods A and B intra-day and inter-day precision results of indinavir reference standard solutions. Available at: [Link]

Sources

- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. hplc.eu [hplc.eu]

- 5. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Abstract

Indinavir sulfate (Crixivan) is a potent HIV-1 protease inhibitor containing five chiral centers, theoretically yielding

-

Upstream Control: Chiral purity analysis of the key intermediate, (-)-cis-aminoindanol , using Normal Phase Chiral HPLC.

-

Downstream Control: Separation of Indinavir from its diastereomers using high-resolution Reversed-Phase HPLC (RP-HPLC).

This guide provides validated protocols, mechanistic insights, and troubleshooting frameworks for researchers in pharmaceutical development.

Introduction & Stereochemical Challenge

Indinavir is chemically defined as (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-(2-methyl-2-propanyl)-4-(3-pyridinylmethyl)-2-piperazinecarboxamide sulfate.[2]

The "5-Center" Problem

With five stereogenic centers, the synthesis of Indinavir must be highly stereoselective.

-

Enantiomer: The mirror image (all 5 centers inverted) is rare if chiral starting materials are pure.

-

Diastereomers: Isomers with 1 to 4 centers inverted (e.g., epimers) are the most common impurities.

Regulatory Requirement: ICH Q6A guidelines mandate that if chiral impurities are possible, they must be controlled. For multi-chiral center drugs, diastereomers are chemically distinct and often separable on achiral (C18) columns, while the enantiomer requires a chiral stationary phase (CSP).

Strategic Workflow: The Two-Tiered Approach

Effective control relies on ensuring the chirality of the building blocks before they are assembled into the complex final structure.

Caption: Two-Tiered Chiral Control Strategy ensuring stereochemical integrity from intermediate to final API.

Protocol 1: Chiral Purity of (-)-cis-Aminoindanol

Objective: To quantify the enantiomer (+)-cis-aminoindanol and the trans diastereomers in the key intermediate. This is the critical control point (CCP) for the indane portion of the molecule.

Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (85 : 15 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 220 nm |

| Injection Vol | 10 µL |

| Sample Conc. | 0.5 mg/mL in Mobile Phase |

Mechanistic Insight (Expertise)

-

Why Chiralpak AD? The amylose-based selector forms a "chiral pocket." The -NH2 and -OH groups of aminoindanol engage in hydrogen bonding with the carbamate groups of the stationary phase.

-

Role of DEA: Aminoindanol is a primary amine. Without Diethylamine (DEA), the amine interacts strongly with residual silanols on the silica support, causing severe peak tailing. DEA masks these sites, sharpening the peak.

-

Elution Order: typically, the (-)-cis isomer elutes second, allowing for trace detection of the (+)-cis enantiomer (which elutes first) without tailing interference.

Protocol 2: Diastereomeric Separation of Indinavir Sulfate

Objective: To separate the active Indinavir molecule from its diastereomers and degradation products. Since diastereomers have different physical properties (polarity, pKa), they are best resolved using high-efficiency RP-HPLC rather than a CSP.

Method Parameters

| Parameter | Condition |

| Column | Zodiac ODS or Luna C18(2) (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile : Methanol (50 : 30 : 20 v/v/v) |

| Buffer Prep | 20 mM KH₂PO₄ + 20 mM K₂HPO₄ (Adjust pH to 6.0 with H₃PO₄) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (25°C) |

| Detection | UV @ 260 nm (λ max for Indinavir) |

| Run Time | 30 minutes |

Mechanistic Insight (Expertise)

-

pH Control: Indinavir is basic (piperazine moiety). At pH 6.0, it is partially ionized. This pH is chosen to balance retention (hydrophobic interaction) and peak shape. Too low pH (<3) might cause rapid elution; too high (>8) risks silica dissolution.

-

Ternary Gradient: The use of both Acetonitrile (ACN) and Methanol (MeOH) is deliberate. ACN provides low viscosity and sharp peaks, while MeOH modifies the selectivity (π-π interactions) to help resolve closely eluting diastereomers.

Advanced Screening: Direct Enantiomeric Check (Optional)

For research purposes, if a direct check of the final API's enantiomer is required (rare, as it requires inversion of all 5 centers), use the following modern immobilized phase which tolerates the solubility requirements of the sulfate salt.

-

Column: Chiralpak IA (Immobilized Amylose derivative)

-

Mobile Phase: Methyl-tert-butyl ether (MTBE) : Ethanol : DEA (80 : 20 : 0.1)

-

Rationale: MTBE provides unique steric selectivity for bulky molecules like Indinavir compared to Hexane.

Validation & System Suitability

To ensure trustworthiness, every run must pass these criteria:

-

Resolution (

): > 1.5 between the main peak and the nearest impurity (enantiomer or diastereomer). -

Tailing Factor (

): < 1.5 (Critical for basic drugs like Indinavir). -

Precision: RSD < 2.0% for 6 replicate injections of the standard.

Caption: Three-Point Interaction Model driving chiral recognition on Amylose-based CSPs.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 2.0 | Residual silanol interactions. | Increase DEA concentration to 0.15% or switch to a "high-load" end-capped column. |

| Loss of Resolution | Column contamination or mobile phase evaporation. | Flush column with 100% Ethanol (for Chiralpak AD). Prepare fresh mobile phase (volatile components evaporate at different rates). |

| Ghost Peaks | Carryover from previous injection. | Indinavir is sticky. Use a needle wash of 50:50 Methanol:Water. |

| Retention Time Drift | Temperature fluctuation. | Thermostat the column oven strictly at 25°C; do not rely on ambient temperature. |

References

-

BenchChem. "A Comparative Guide to Stability-Indicating HPLC Methods for Indinavir Sulfate Ethanolate Analysis." BenchChem Application Notes. Link

-

National Institutes of Health (NIH). "Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma." PubMed. Link

-

Phenomenex. "Chiral HPLC Separations - Method Development Guide." Phenomenex Technical Guides. Link

-

ResearchGate. "Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate." ResearchGate. Link

-

Sigma-Aldrich. "Basics of Chiral HPLC and Column Selection." Sigma-Aldrich Technical Library. Link

Sources

Executive Summary & Scientific Context

Subject: In vitro FRET-based kinetic assay for the evaluation of "Indinavir, threo-" (and its diastereomers) against Recombinant HIV-1 Protease.

Significance: Indinavir (Crixivan) is a potent HIV-1 protease inhibitor (PI) belonging to the hydroxyethylene scaffold class. The clinical efficacy of Indinavir relies heavily on its specific stereochemistry—specifically the (1S, 2R) configuration at the hydroxyindane and the central hydroxyethylene core—which mimics the transition state of the phenylalanine-proline cleavage site in the HIV Gag-Pol polyprotein.

The "Indinavir, threo-" isomer represents a stereochemical impurity or a Structure-Activity Relationship (SAR) control. While the commercial erythro form binds with high affinity (

This protocol details a rigorous Fluorescence Resonance Energy Transfer (FRET) assay designed to quantify the inhibition constant (

Assay Principle and Mechanism

The assay utilizes a fluorogenic peptide substrate derived from the natural p17/p24 cleavage site. The peptide is labeled with a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) at opposite ends.

-

Intact Substrate: Fluorescence is quenched via FRET due to the proximity of the donor and acceptor.

-

Enzymatic Cleavage: HIV-1 Protease cleaves the scissile bond (Tyr-Pro or Phe-Pro mimic).

-

Signal Generation: The donor and quencher separate, resulting in a quantifiable increase in fluorescence intensity relative to reaction velocity.

-

Inhibition: Indinavir competes for the active site. The threo- isomer's ability to inhibit this process is measured against the erythro- standard.

Visualization: FRET Assay Mechanism

Figure 1: Mechanism of the FRET-based HIV-1 Protease competition assay. Indinavir competes with the substrate for the active site, preventing fluorescence generation.

Materials and Reagent Setup

Critical Reagents

| Component | Specification | Purpose |

| Enzyme | Recombinant HIV-1 Protease | Target enzyme. Must be handled at <4°C to prevent autoproteolysis. |

| Substrate | RE(Edans)SQNYPIVQK(Dabcyl)R | FRET substrate mimicking the Gag cleavage site. |

| Test Compound | Indinavir, threo- isomer | The specific stereoisomer under investigation. |

| Control Compound | Indinavir Sulfate (erythro) | Positive control (Commercial Standard). |

| Buffer Base | 0.1 M Sodium Acetate or MES | Maintains pH 5.5 (Optimal for HIV PR). |

| Salt | 1 M NaCl | High ionic strength is required to maintain HIV PR solubility and dimer stability. |

| Reducing Agent | 1 mM DTT or TCEP | Prevents oxidation, though HIV PR lacks catalytic cysteines, this maintains protein integrity. |

| Surfactant | 0.1% CHAPS or Tween-20 | Critical: Prevents "sticky" compounds from forming aggregates that cause false positives (promiscuous inhibition). |

Assay Buffer Preparation (Standardized)

Note: HIV Protease is strictly pH-dependent. Deviations from pH 4.7–6.0 reduce activity significantly.

Reaction Buffer (pH 5.5):

-

20 mM Sodium Acetate (pH 5.5)

-

1.0 M NaCl

-

1 mM EDTA

-

1 mM DTT (Add fresh on day of assay)

-

10% Glycerol (Stabilizes the enzyme dimer)

-

0.1% BSA (Prevents adsorption to plate walls)

Experimental Protocol

Phase 1: Compound Preparation

-

Stock Solution: Dissolve "Indinavir, threo-" in 100% DMSO to a concentration of 10 mM.

-

Serial Dilution: Prepare a 3-fold serial dilution series in DMSO (10 points).

-

Range: 10 µM down to 0.5 nM (final assay concentration).

-